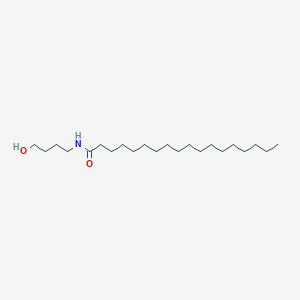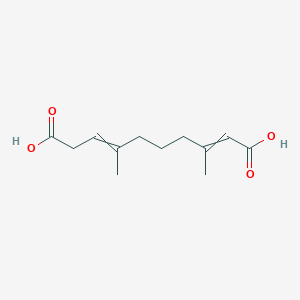
2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- is a heterocyclic compound containing boron, nitrogen, and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- typically involves the reaction of boronic acids with amines and carbonyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the oxazaborine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding borohydride or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.
Major Products Formed:
Oxidation: Boronic esters or boronic acids.
Reduction: Borohydrides or other reduced derivatives.
Substitution: Various substituted oxazaborine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- involves its interaction with molecular targets through its boron, nitrogen, and oxygen atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their reactivity and properties. The compound may also participate in catalytic cycles, facilitating chemical transformations.
Comparación Con Compuestos Similares
- 2H-1,3,2-Oxazaborine, tetrahydro-4,6-dimethyl-2-(2-methylpropyl)-
- 2H-1,3,2-Oxazaborine, tetrahydro-4,4,6-trimethyl-2-(2-methylpropyl)-
Uniqueness: 2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions. The presence of the trimethyl and 2-methylpropyl groups can affect the compound’s steric and electronic properties, distinguishing it from other similar oxazaborine derivatives.
Propiedades
Número CAS |
136368-20-2 |
|---|---|
Fórmula molecular |
C10H22BNO |
Peso molecular |
183.10 g/mol |
Nombre IUPAC |
4,6,6-trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane |
InChI |
InChI=1S/C10H22BNO/c1-8(2)7-11-12-9(3)6-10(4,5)13-11/h8-9,12H,6-7H2,1-5H3 |
Clave InChI |
MOLVWVFTGNTHFW-UHFFFAOYSA-N |
SMILES canónico |
B1(NC(CC(O1)(C)C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


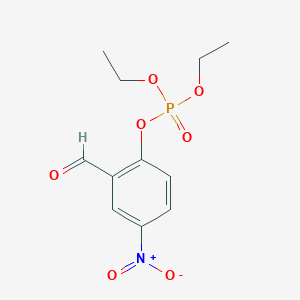
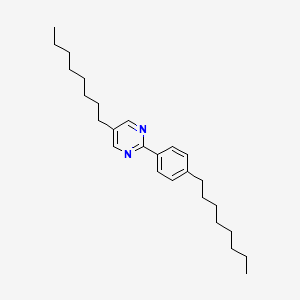
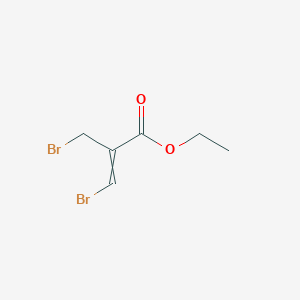
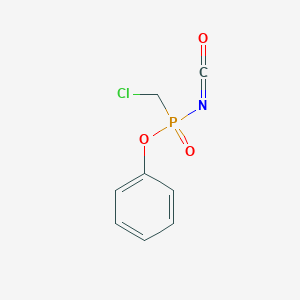
![2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine](/img/structure/B14263135.png)
![2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14263142.png)
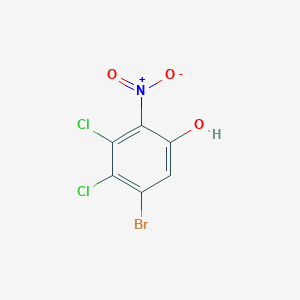
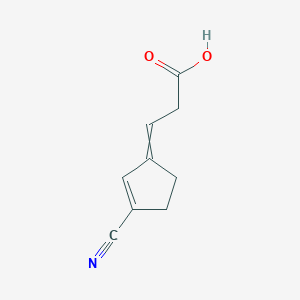
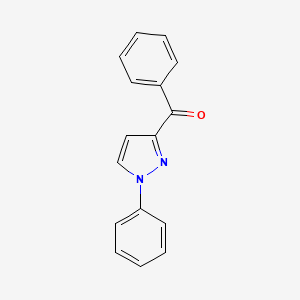
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/structure/B14263192.png)
